6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid is a complex organic compound with significant structural features. It belongs to the category of aliphatic heterocyclic compounds, characterized by the presence of nitrogen within its ring structure. The compound is notable for its intricate arrangement of rings that include a pyridine ring and a diazocine ring, which contribute to its unique chemical properties and potential biological activities.
The synthesis of 6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid typically involves several steps that integrate various organic chemistry techniques.
Methods:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen.
The molecular structure of 6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid can be described as follows:
Structural Data:
C1CCC(CC1)(C(=O)O)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
The structure features multiple functional groups including amine and carbonyl groups which contribute to its reactivity and potential interactions with biological targets.
6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions:
Reactions:
These reactions are crucial for modifying the compound's structure for further studies or applications.
The mechanism of action for 6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid is not fully elucidated but is believed to involve:
Process:
Data on its precise mechanism requires further experimental validation through pharmacological studies.
The physical and chemical properties of 6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid include:
Physical Properties:
Chemical Properties:
Relevant Data:
The compound should be stored in a dry environment at low temperatures (preferably below -20°C) to maintain stability and prevent degradation.
6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid has potential applications in scientific research:
Scientific Uses:
The compound's intricate structure and properties make it a subject of interest for further research in medicinal chemistry and drug discovery.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4